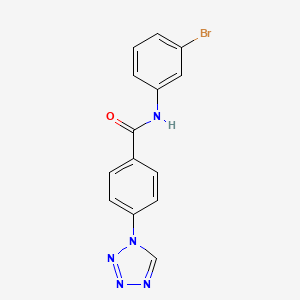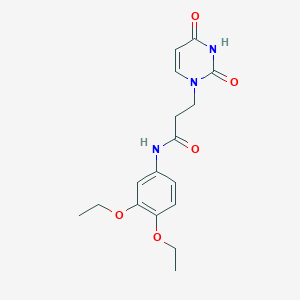![molecular formula C9H10N4O3S B11317265 Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate](/img/structure/B11317265.png)
Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PXYC1 is a ribosomal protein S1 (RpsA) antagonist with significant potential in scientific research. It has been identified as a key player in the trans-translation process of Mycobacterium Tuberculosis (Mtb), where it binds to RpsA-CTD and RpsA-CTD Δ438A with dissociation constants (Kd) of 0.81 μM and 0.31 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PXYC1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .
Industrial Production Methods
Industrial production of PXYC1 is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to achieve consistent quality. The compound is then purified and tested for its biological activity before being packaged for research use .
Analyse Des Réactions Chimiques
Types of Reactions
PXYC1 undergoes various chemical reactions, including:
Oxidation: PXYC1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: PXYC1 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of PXYC1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of PXYC1 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .
Applications De Recherche Scientifique
PXYC1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study ribosomal protein interactions and trans-translation processes.
Biology: Helps in understanding the role of ribosomal proteins in bacterial translation and their potential as drug targets.
Medicine: Investigated for its potential as an antibacterial agent, particularly against Mycobacterium Tuberculosis.
Industry: Utilized in the development of new antibacterial compounds and as a reference standard in quality control
Mécanisme D'action
PXYC1 exerts its effects by binding to the ribosomal protein S1 (RpsA) in Mycobacterium Tuberculosis. This binding inhibits the trans-translation process, which is crucial for the survival of the bacteria. By targeting RpsA, PXYC1 disrupts protein synthesis, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to PXYC1 include other ribosomal protein antagonists and antibacterial agents targeting Mycobacterium Tuberculosis. Some of these compounds are:
RpsA Inhibitors: Compounds that specifically target the ribosomal protein S1.
Antibacterial Agents: Other compounds with antibacterial properties against Mycobacterium Tuberculosis
Uniqueness of PXYC1
PXYC1 is unique due to its high affinity for RpsA-CTD and RpsA-CTD Δ438A, making it a potent antagonist. Its ability to disrupt the trans-translation process in Mycobacterium Tuberculosis sets it apart from other antibacterial agents, highlighting its potential as a novel therapeutic agent .
Propriétés
Formule moléculaire |
C9H10N4O3S |
|---|---|
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
ethyl 2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-16-5(14)3-17-9-12-7-6(8(15)13-9)10-4-11-7/h4H,2-3H2,1H3,(H2,10,11,12,13,15) |
Clé InChI |
YUQGXHIIAOIQEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(C(=O)N1)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317183.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317193.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11317198.png)
![4-Methoxyphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317204.png)
![N-(pyridin-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11317209.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317211.png)
![2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317217.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317221.png)

![4-[(2-fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317233.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B11317241.png)
![2-{2-[5-(Naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11317259.png)
